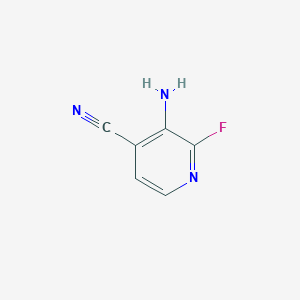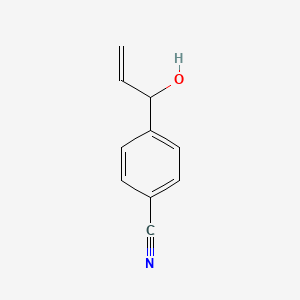![molecular formula C11H10N2O2 B13621794 2-[2-(1H-pyrazol-1-yl)phenyl]acetic acid](/img/structure/B13621794.png)
2-[2-(1H-pyrazol-1-yl)phenyl]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(1H-pyrazol-1-yl)phenyl]acetic acid is a compound that features a pyrazole ring attached to a phenylacetic acid moiety. Pyrazole derivatives are known for their diverse pharmacological activities and are widely studied in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1H-pyrazol-1-yl)phenyl]acetic acid typically involves the condensation of pyrazole derivatives with phenylacetic acid or its derivatives. One common method involves the reaction of 2-bromoacetophenone with hydrazine hydrate to form 1-phenyl-3-pyrazoline, which is then oxidized to 1-phenylpyrazole. This intermediate is further reacted with chloroacetic acid under basic conditions to yield this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and greener solvents to enhance yield and reduce environmental impact .
化学反应分析
Types of Reactions
2-[2-(1H-pyrazol-1-yl)phenyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized to form pyrazole N-oxides.
Reduction: Reduction reactions can convert the pyrazole ring to pyrazoline derivatives.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Pyrazole N-oxides.
Reduction: Pyrazoline derivatives.
Substitution: Various substituted phenylacetic acids.
科学研究应用
2-[2-(1H-pyrazol-1-yl)phenyl]acetic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory and analgesic properties.
Industry: Utilized in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 2-[2-(1H-pyrazol-1-yl)phenyl]acetic acid involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation and pain. The pyrazole ring is crucial for binding to the active site of the target enzyme, disrupting its normal function .
相似化合物的比较
Similar Compounds
1-Phenylpyrazole: Lacks the acetic acid moiety but shares the pyrazole ring.
Phenylacetic acid: Lacks the pyrazole ring but shares the phenylacetic acid structure.
2-(1H-Pyrazol-1-yl)acetic acid: Similar structure but without the phenyl group.
Uniqueness
2-[2-(1H-pyrazol-1-yl)phenyl]acetic acid is unique due to the combination of the pyrazole ring and phenylacetic acid moiety, which imparts distinct chemical and biological properties.
属性
分子式 |
C11H10N2O2 |
|---|---|
分子量 |
202.21 g/mol |
IUPAC 名称 |
2-(2-pyrazol-1-ylphenyl)acetic acid |
InChI |
InChI=1S/C11H10N2O2/c14-11(15)8-9-4-1-2-5-10(9)13-7-3-6-12-13/h1-7H,8H2,(H,14,15) |
InChI 键 |
QBPZKLORFUHHAW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)CC(=O)O)N2C=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


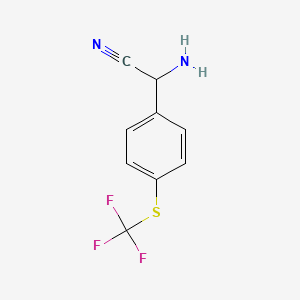
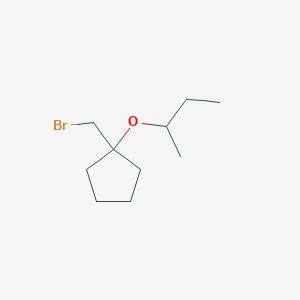
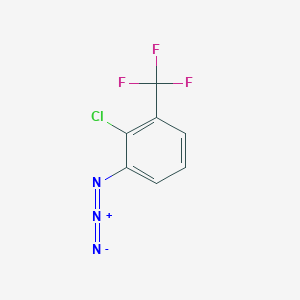
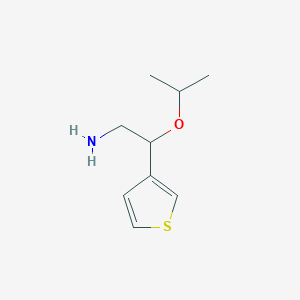
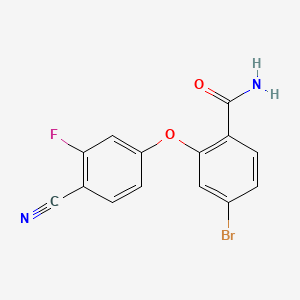
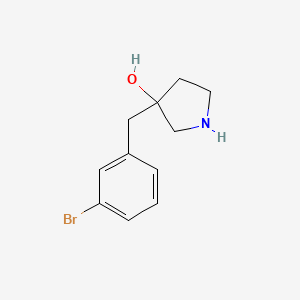
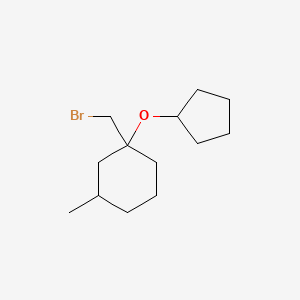
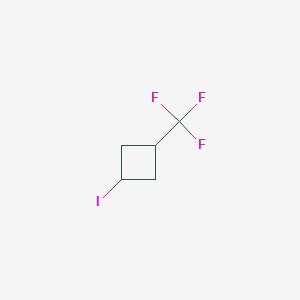
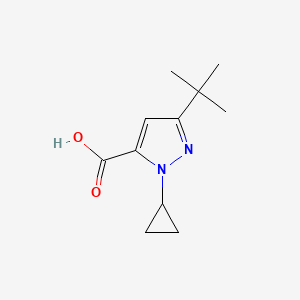
![[5-Methyl-1-(4-nitrobenzenesulfonyl)pyrrolidin-3-yl]methanamine](/img/structure/B13621771.png)
![9-(benzyloxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yltrifluoromethanesulfonate](/img/structure/B13621778.png)

